2-Phenylethyl beta-primeveroside
Overview
Description
2-Phenylethyl beta-primeveroside is a glycoside compound, specifically a 6-O-(β-D-xylopyranosyl)-β-D-glucopyranoside, where the anomeric substituent is 2-phenylethyl . This compound is found in various plants, including tea leaves (Camellia sinensis), and is known for its role in the formation of floral aromas in tea .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl beta-primeveroside involves the glycosylation of 2-phenylethanol with a suitable glycosyl donor. One common method is the use of β-primeverosidase, an enzyme that specifically hydrolyzes β-primeverosides . The enzyme can be purified from fresh tea leaves and used to catalyze the formation of this compound under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves biotechnological approaches, utilizing β-primeverosidase enzymes expressed in microbial systems such as Escherichia coli . This method allows for large-scale production under controlled conditions, ensuring high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl beta-primeveroside undergoes hydrolysis reactions catalyzed by β-primeverosidase, resulting in the release of 2-phenylethanol and a disaccharide unit . This hydrolysis is a key reaction in the formation of floral aromas in tea.
Common Reagents and Conditions
The primary reagent used in the hydrolysis of this compound is β-primeverosidase. The reaction typically occurs under mild conditions, such as neutral pH and ambient temperature .
Major Products Formed
The major products formed from the hydrolysis of this compound are 2-phenylethanol and a disaccharide unit (primeverose) .
Scientific Research Applications
2-Phenylethyl beta-primeveroside has several scientific research applications:
Chemistry: It is used as a model compound to study glycosidic bond hydrolysis and enzyme specificity.
Biology: The compound is studied for its role in plant metabolism and defense mechanisms.
Industry: It is used in the flavor and fragrance industry to enhance the aroma profiles of various products.
Mechanism of Action
The mechanism of action of 2-Phenylethyl beta-primeveroside involves its hydrolysis by β-primeverosidase. The enzyme specifically recognizes the β-primeveroside structure and catalyzes the cleavage of the glycosidic bond, releasing 2-phenylethanol and primeverose . This reaction is crucial for the formation of floral aromas in tea .
Comparison with Similar Compounds
2-Phenylethyl beta-primeveroside can be compared with other glycosides such as:
2-Phenylethyl beta-D-glucopyranoside: Unlike this compound, this compound does not undergo hydrolysis by β-primeverosidase.
β-Vicianoside: Another glycoside that undergoes hydrolysis by β-primeverosidase, but with different aglycone and glycosidic linkages.
β-Acuminoside: Similar to β-Vicianoside, it is hydrolyzed by β-primeverosidase but has distinct structural features.
The uniqueness of this compound lies in its specific interaction with β-primeverosidase, making it a key compound in the study of glycosidic bond hydrolysis and aroma formation in tea .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(2-phenylethoxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O10/c20-11-8-27-18(16(24)13(11)21)28-9-12-14(22)15(23)17(25)19(29-12)26-7-6-10-4-2-1-3-5-10/h1-5,11-25H,6-9H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGXCWYRIBRSQA-BMVMOQKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=CC=C3)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=CC=C3)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156266 | |
Record name | Phenethyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129932-48-5 | |
Record name | Phenethyl β-primeveroside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129932-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenethyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129932485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenethyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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